

# $^1\text{H}$ NMR and $^{13}\text{C}$ NMR spectra of 2-Iodo-2-methylpropane

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## Compound of Interest

Compound Name: 2-Iodo-2-methylpropane

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## An In-depth Technical Guide to the $^1\text{H}$ and $^{13}\text{C}$ NMR Spectra of 2-Iodo-2-methylpropane

This guide provides a comprehensive analysis of the Proton ( $^1\text{H}$ ) and Carbon-13 ( $^{13}\text{C}$ ) Nuclear Magnetic Resonance (NMR) spectra of **2-iodo-2-methylpropane** (tert-butyl iodide). It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at the compound's spectral characteristics, the experimental protocols for data acquisition, and the structural basis for the observed NMR signals.

## Molecular Structure and Symmetry

**2-Iodo-2-methylpropane**, a tertiary haloalkane, possesses a high degree of symmetry. The molecule consists of a central quaternary carbon atom bonded to an iodine atom and three equivalent methyl ( $\text{CH}_3$ ) groups. This molecular symmetry is the primary determinant of the simplicity of its NMR spectra. Due to the free rotation around the carbon-carbon single bonds, all nine protons of the three methyl groups are chemically and magnetically equivalent. Similarly, the three methyl carbons are equivalent to one another.

## $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **2-iodo-2-methylpropane** is characterized by a single resonance, indicating that all protons within the molecule share an identical chemical environment.

Table 1:  $^1\text{H}$  NMR Data for **2-Iodo-2-methylpropane**

Chemical Shift ( $\delta$ )	Multiplicity	Integration	Assignment
1.95 ppm	Singlet	9H	(CH <sub>3</sub> ) <sub>3</sub> C-I

The spectrum exhibits a single singlet peak at approximately 1.95 ppm[1]. The absence of spin-spin coupling, and thus a singlet multiplicity, is due to the lack of non-equivalent protons on adjacent carbon atoms[1]. The integration of this peak corresponds to nine protons, consistent with the three equivalent methyl groups[1].

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum of **2-iodo-2-methylpropane** displays two distinct signals, corresponding to the two different carbon environments in the molecule[2].

Table 2: <sup>13</sup>C NMR Data for **2-iodo-2-methylpropane**

Chemical Shift ( $\delta$ )	Assignment
43.4 ppm	(CH <sub>3</sub> ) <sub>3</sub> C-I
40.4 ppm	(CH <sub>3</sub> ) <sub>3</sub> C-I

The signal at 43.4 ppm is attributed to the three equivalent methyl carbons[2]. The signal at 40.4 ppm corresponds to the quaternary carbon atom directly bonded to the electronegative iodine atom[2].

## Experimental Protocol

The following provides a detailed methodology for the acquisition of high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra of **2-iodo-2-methylpropane**.

### 4.1. Sample Preparation

- Solvent Selection:** Deuterated chloroform (CDCl<sub>3</sub>) is a commonly used solvent for acquiring the NMR spectra of **2-iodo-2-methylpropane**[1][2]. It offers good solubility for the compound and its residual proton signal (at ~7.26 ppm) does not interfere with the analyte's signals.

- Concentration: Prepare a solution by dissolving approximately 10-20 mg of **2-iodo-2-methylpropane** in 0.6-0.7 mL of CDCl<sub>3</sub>.
- Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm[1][2]. Typically, TMS is already present in commercially available deuterated solvents.
- Sample Tube: Transfer the solution to a standard 5 mm NMR tube.

#### 4.2. NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and experimental goals.

For <sup>1</sup>H NMR:

- Spectrometer Frequency: 400 MHz
- Pulse Program: Standard single-pulse (zg30)
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 8-16
- Spectral Width: 10-12 ppm
- Temperature: 298 K (25 °C)

For <sup>13</sup>C NMR:

- Spectrometer Frequency: 100 MHz
- Pulse Program: Proton-decoupled (zgpg30)
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds

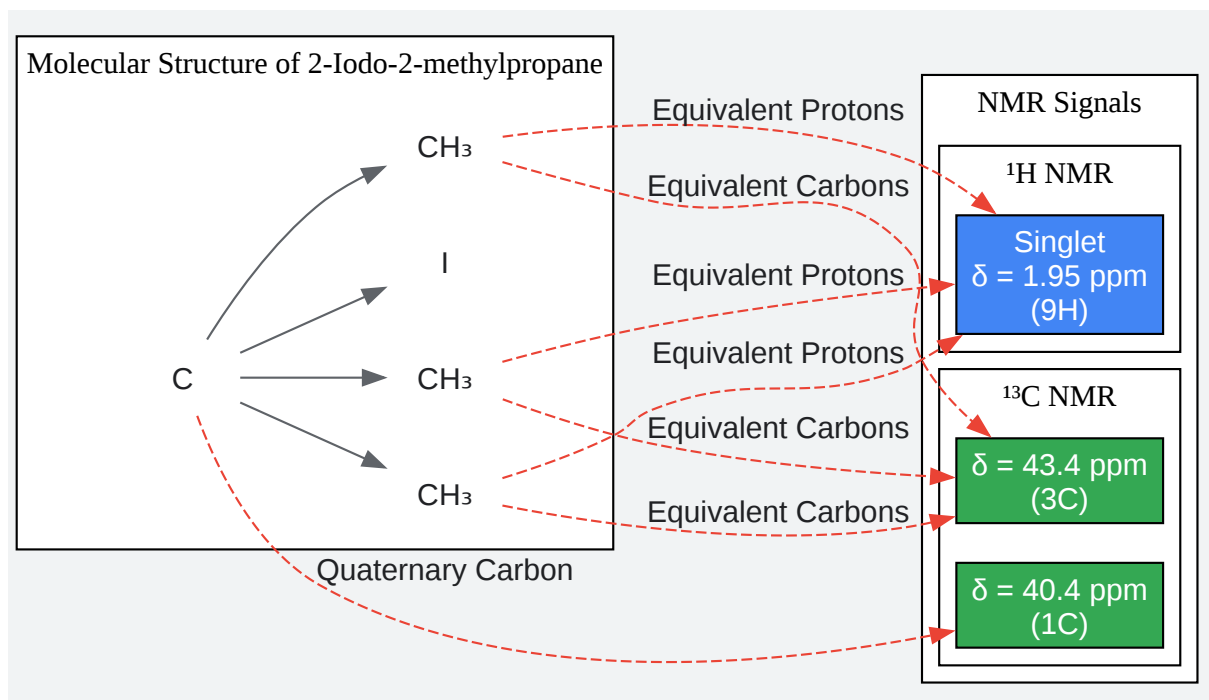
- Number of Scans: 128-1024 (or more, depending on concentration)
- Spectral Width: 200-240 ppm
- Temperature: 298 K (25 °C)

#### 4.3. Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline.
- Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
- Integration: For  $^1\text{H}$  NMR, integrate the area under the resonance peak to determine the relative number of protons.

## Structural Elucidation and Signal Assignment

The relationship between the molecular structure of **2-iodo-2-methylpropane** and its characteristic NMR signals can be visualized as follows.



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Caption: Structure-Spectrum Correlation for **2-Iodo-2-methylpropane**.

This diagram illustrates how the structural features of **2-iodo-2-methylpropane** directly correlate with the observed signals in its <sup>1</sup>H and <sup>13</sup>C NMR spectra. The equivalence of the three methyl groups results in a single proton signal and a single carbon signal for these groups. The unique quaternary carbon gives rise to its own distinct signal in the <sup>13</sup>C NMR spectrum.

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## References

- 1.  $^1\text{H}$  proton nmr spectrum of 2-iodo-2-methylpropane  $(\text{CH}_3)_3\text{CI}$  low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl iodide  $^1\text{H}$  nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2.  $^{13}\text{C}$  nmr spectrum of 2-iodo-2-methylpropane  $(\text{CH}_3)_3\text{CI}$  analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide  $^{13}\text{C}$   $^{13}\text{C}$  nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
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